ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate
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Overview
Description
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a hydroxy group, a phenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methylamine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether
Substitution: Nitration using a mixture of nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of ethyl (2Z)-2-[oxo(phenyl)methylidene]-3-methyliminobutanoate
Reduction: Formation of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methylaminobutanoate
Substitution: Formation of nitro or halogenated derivatives of the compound
Scientific Research Applications
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methylaminobutanoate
- Ethyl (2Z)-2-[oxo(phenyl)methylidene]-3-methyliminobutanoate
- Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-ethyliminobutanoate
Uniqueness
Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12-,15-10? |
InChI Key |
FKEUWUNDWYYQBH-AOOSDOHASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NC)C |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C |
Origin of Product |
United States |
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